

Theoretical Exploration of 1-Methyl-1-propylpiperidinium Bromide: A Technical Guide

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Compound of Interest

Compound Name: *1-Methyl-1-propylpiperidinium
bromide*

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of **1-Methyl-1-propylpiperidinium bromide** ([PMPip][Br]), a quaternary ammonium salt belonging to the piperidinium-based ionic liquids. Due to a lack of specific theoretical studies on **1-Methyl-1-propylpiperidinium bromide** in the available literature, this document outlines established computational protocols and presents illustrative data from studies on analogous piperidinium-based ionic liquids. This approach provides a robust framework for researchers seeking to model and predict the physicochemical and thermodynamic properties of this compound.

Core Physicochemical Properties

1-Methyl-1-propylpiperidinium bromide is a quaternary ammonium salt with the chemical formula $C_9H_{20}BrN$.^{[1][2]} Basic computed properties are essential for any theoretical study and are summarized in Table 1.

Property	Value	Source
Molecular Formula	C9H20BrN	PubChem[1]
Molecular Weight	222.17 g/mol	PubChem[1]
IUPAC Name	1-methyl-1-propylpiperidin-1-ium bromide	PubChem[1]
CAS Number	88840-42-0	PubChem[1]

Theoretical and Computational Methodologies

Theoretical studies of ionic liquids like **1-Methyl-1-propylpiperidinium bromide** typically involve two primary computational techniques: Density Functional Theory (DFT) for detailed electronic structure analysis of individual ions or ion pairs, and Molecular Dynamics (MD) simulations to investigate the bulk properties and dynamic behavior of the liquid state.

Density Functional Theory (DFT) Protocols

DFT calculations are instrumental in determining optimized geometries, vibrational frequencies, and electronic properties of the 1-methyl-1-propylpiperidinium cation and its interaction with the bromide anion. A typical experimental protocol for DFT studies on analogous systems is detailed below.

Methodology for DFT Calculations:

- **Software:** Gaussian 09 or a similar quantum chemistry package is commonly used.
- **Functional Selection:** The choice of functional is critical. For similar ionic liquids, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for geometry optimization and vibrational frequency calculations. For more precise energy calculations, the M06-2X functional is often utilized.
- **Basis Set:** A common and robust choice for the basis set is 6-311++G(d,p), which provides a good balance between computational cost and accuracy for systems of this nature.

- **Geometry Optimization:** The initial structure of the 1-methyl-1-propylpiperidinium cation and the bromide anion are individually optimized to find their lowest energy conformations. Subsequently, the ion pair is optimized to study their interaction.
- **Vibrational Analysis:** Following geometry optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.
- **Property Calculation:** From the optimized geometry, various electronic properties can be calculated, including:
 - **Natural Bond Orbital (NBO) analysis:** To understand charge distribution and intermolecular interactions.
 - **Frontier Molecular Orbitals (HOMO-LUMO):** To analyze chemical reactivity and electronic transitions.
 - **Interaction Energy:** Calculated by subtracting the energies of the optimized individual ions from the energy of the optimized ion pair, often with correction for basis set superposition error (BSSE).

Molecular Dynamics (MD) Simulation Protocols

MD simulations are employed to model the bulk liquid phase, providing insights into its structural organization, transport properties (like diffusion and conductivity), and thermodynamic properties over time.

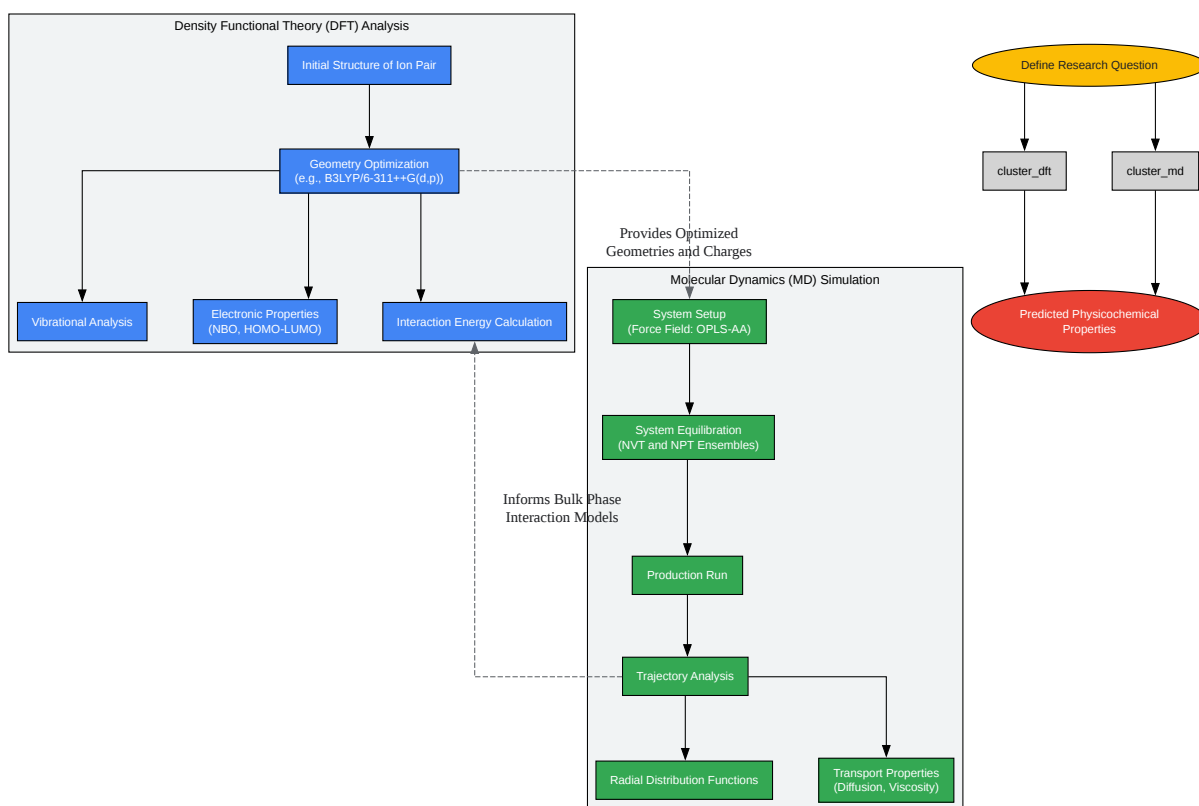
Methodology for MD Simulations:

- **Force Field:** A crucial component of MD simulations is the force field, which defines the potential energy of the system. For ionic liquids, the Optimized Potentials for Liquid Simulations - All Atom (OPLS-AA) force field is a well-established choice.
- **System Setup:**

- A simulation box is created containing a statistically significant number of ion pairs (typically hundreds to thousands).
- The box is filled with the ions at a density corresponding to experimental values, if available.
- Equilibration: The system is first subjected to an equilibration phase to allow it to reach a stable thermodynamic state. This typically involves:
 - Energy Minimization: To remove any unfavorable initial contacts.
 - NVT Ensemble Simulation: The system is simulated at a constant number of particles (N), volume (V), and temperature (T) to allow the temperature to stabilize.
 - NPT Ensemble Simulation: The system is then simulated at a constant number of particles (N), pressure (P), and temperature (T) to allow the density to equilibrate.
- Production Run: Following equilibration, a long production run is performed in the NPT ensemble, during which trajectory data is collected for analysis.
- Data Analysis: The trajectory data is analyzed to calculate various properties, including:
 - Radial Distribution Functions (RDFs): To describe the local structure and arrangement of ions.
 - Mean Square Displacement (MSD): To calculate self-diffusion coefficients of the cation and anion.
 - Viscosity and Ionic Conductivity: Calculated using appropriate time correlation functions or Einstein relations.

Representative Computational Workflow

The following diagram illustrates a typical workflow for the theoretical study of an ionic liquid like **1-Methyl-1-propylpiperidinium bromide**, combining both DFT and MD approaches.



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Caption: Computational workflow for ionic liquid characterization.

Quantitative Data from Analogous Systems

While specific theoretical data for **1-Methyl-1-propylpiperidinium bromide** is not readily available, research on similar piperidinium-based ionic liquids provides valuable benchmarks. For instance, studies on N-butyl-N-methylpiperidinium ([BMPIP]⁺) based ionic liquids can offer insights into expected values.

Table 2: Representative DFT-Calculated Properties for Analogous Piperidinium Cations

Property	Analogous Cation	Value	Level of Theory
Cation-Anion Interaction Energy	[BMPIP] ⁺ with Amino Acid Anions	-350 to -450 kJ/mol	M06-2X/6-311++G(d,p)

Table 3: Representative MD-Simulated Properties for Analogous Piperidinium-Based Ionic Liquids

Property	Analogous Ionic Liquid	Temperature (K)	Predicted Value
Density	1-methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide	298.15	~1.41 g/cm ³
Viscosity	1-methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide	298.15	~176 mPa·s
Self-Diffusion Coefficient (Cation)	N-methyl-N-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide	303	~1.0 x 10 ⁻¹¹ m ² /s

It is crucial to note that the properties of ionic liquids are highly dependent on the nature of both the cation and the anion. Therefore, the data in Tables 2 and 3 should be considered as

indicative rather than absolute values for **1-Methyl-1-propylpiperidinium bromide**.

Conclusion

This technical guide has outlined the standard theoretical and computational methodologies for investigating the properties of **1-Methyl-1-propylpiperidinium bromide**. By employing a combination of Density Functional Theory and Molecular Dynamics simulations, researchers can gain significant insights into the electronic structure, intermolecular interactions, and bulk phase behavior of this ionic liquid. The provided protocols and representative data from analogous systems offer a solid foundation for future computational studies, which are essential for the rational design and application of ionic liquids in various fields, including drug development and materials science.

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References

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